

# Resolving co-elution issues with N-Acetylglycine-13C2,15N in chromatography.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: N-Acetylglycine-13C2,15N

Cat. No.: B15558388

[Get Quote](#)

## Technical Support Center: N-Acetylglycine-13C2,15N Analysis

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-elution issues encountered during the chromatographic analysis of **N-Acetylglycine-13C2,15N**.

## Troubleshooting Guide

Question 1: We are observing significant co-elution of our analyte, N-Acetylglycine, and its isotopically labeled internal standard, **N-Acetylglycine-13C2,15N**, using a standard C18 reversed-phase method. What steps can we take to improve their separation?

Answer:

Co-elution of an analyte and its isotopically labeled internal standard in reversed-phase chromatography is a common issue, especially for highly polar compounds like N-Acetylglycine that exhibit limited retention on non-polar stationary phases.<sup>[1]</sup> Here is a systematic approach to troubleshoot and resolve this issue:

### 1. Modify the Mobile Phase Composition:

- Decrease the Organic Solvent Strength: For polar compounds, retention can be increased by using a highly aqueous mobile phase.<sup>[1]</sup> Systematically decrease the percentage of the

organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the interaction of your polar analytes with the stationary phase, potentially leading to better separation.

- **Adjust the pH:** Small changes in the mobile phase pH can significantly alter the retention of ionizable compounds. N-Acetylglycine has a carboxylic acid group, and modifying the pH can change its ionization state and, consequently, its retention. Experiment with a pH range around the pKa of the carboxylic acid group.
- **Incorporate Ion-Pairing Reagents:** For challenging separations of polar compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve retention and selectivity on reversed-phase columns.[\[2\]](#)

## 2. Optimize the Gradient Elution Program:

If you are using a gradient, modifying its profile can significantly improve resolution.

- **Shallow Gradient:** Employ a shallower gradient, especially during the elution window of your compounds of interest.[\[3\]](#) A slower increase in the organic solvent concentration provides more time for the analytes to interact with the stationary phase, which can enhance separation.[\[3\]](#)
- **Isocratic Hold:** Introduce an isocratic hold at a specific mobile phase composition just before the elution of the co-eluting peaks. This can often be enough to achieve separation.

## 3. Evaluate Alternative Stationary Phases:

If mobile phase optimization is insufficient, consider a column with a different selectivity.

- **Phenyl-Hexyl or Pentafluorophenyl (PFP) Columns:** These columns offer different interaction mechanisms, such as  $\pi$ - $\pi$  interactions, which can provide alternative selectivity for aromatic and polar compounds compared to a standard C18 phase.
- **Hydrophilic Interaction Liquid Chromatography (HILIC):** HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[\[4\]](#) In HILIC, a polar stationary phase is used with a mobile phase high in

organic content, and separation is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the stationary phase surface.[5]

Question 2: We've switched to a HILIC column to improve the retention of N-Acetylglycine, but now we are facing issues with peak shape and reproducibility. How can we optimize our HILIC method?

Answer:

While HILIC is well-suited for polar compounds, it can present its own set of challenges. Poor peak shape and reproducibility in HILIC are often related to the mobile phase composition and column equilibration.

### 1. Ensure Proper Column Equilibration:

HILIC columns require a longer equilibration time compared to reversed-phase columns to establish a stable water layer on the stationary phase. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase composition before the first injection and between runs.

### 2. Optimize the Mobile Phase:

- Water Content: The percentage of water in the mobile phase is a critical parameter in HILIC. It is the strong eluting solvent.[4] Ensure your mobile phase contains at least 5% water to maintain the hydrophilic layer on the stationary phase.[4]
- Buffer Concentration and pH: The concentration and pH of the buffer in the mobile phase can influence peak shape and retention. For amine-containing compounds, using a buffer can improve peak symmetry. Ammonium formate and ammonium acetate are commonly used buffers in HILIC as they are volatile and MS-compatible.
- Organic Solvent: Acetonitrile is the most commonly used organic solvent in HILIC.[4] Avoid alcohols like methanol as they can disrupt the water layer on the stationary phase, leading to inconsistent results.[4]

### 3. Sample Diluent:

The solvent used to dissolve the sample should be compatible with the initial mobile phase. Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion. Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.

## Quantitative Data Summary

The following tables provide representative data on how different chromatographic parameters can affect the resolution of N-Acetylglycine and its isotopically labeled internal standard.

Table 1: Effect of Mobile Phase Composition on Resolution in Reversed-Phase Chromatography

Parameter	Condition 1 (Initial)	Condition 2 (Optimized)
Column	C18, 4.6 x 150 mm, 5 $\mu$ m	C18, 4.6 x 150 mm, 5 $\mu$ m
Mobile Phase A	0.1% Formic Acid in Water	10 mM Ammonium Formate, pH 3.5
Mobile Phase B	Acetonitrile	Acetonitrile
Gradient	5-95% B in 10 min	2-30% B in 15 min (Shallow Gradient)
Flow Rate	1.0 mL/min	1.0 mL/min
Resolution (Rs)	0.8 (Co-eluting)	1.7 (Baseline Separated)

Table 2: Comparison of Reversed-Phase and HILIC for N-Acetylglycine Separation

Parameter	Reversed-Phase (Optimized)	HILIC
Column	C18, 4.6 x 150 mm, 5 µm	Amide, 2.1 x 100 mm, 3 µm
Mobile Phase A	10 mM Ammonium Formate, pH 3.5	10 mM Ammonium Acetate in Water
Mobile Phase B	Acetonitrile	Acetonitrile
Gradient	2-30% B in 15 min	95-70% B in 10 min
Flow Rate	1.0 mL/min	0.4 mL/min
Retention Time (Analyte)	3.5 min	6.2 min
Resolution (Rs)	1.7	2.5

## Experimental Protocols

### 1. Optimized Reversed-Phase HPLC Method

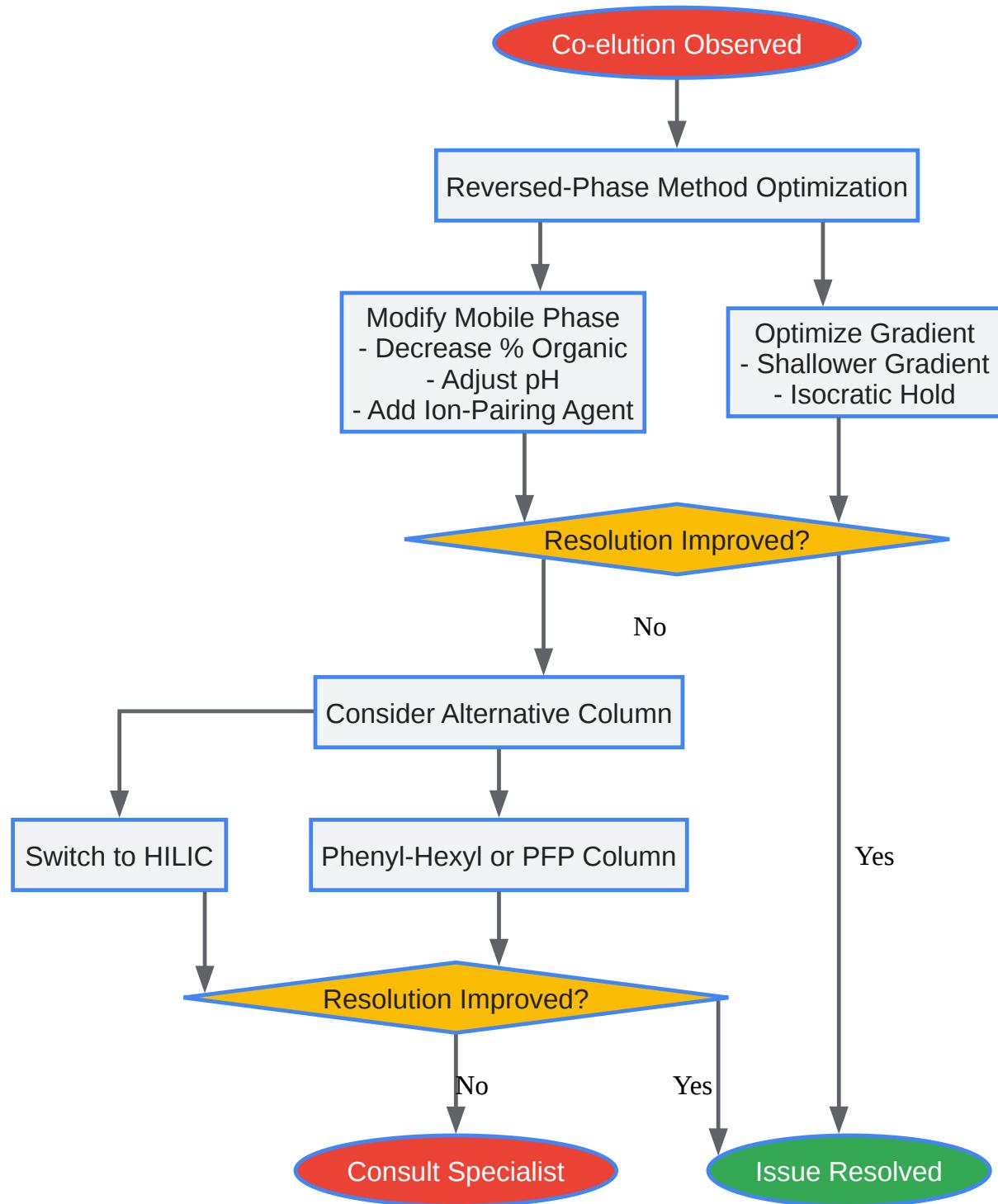
- Column: C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ)
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid
- Mobile Phase B: Acetonitrile
- Gradient:
  - 0-2 min: 2% B
  - 2-12 min: 2% to 30% B (linear)
  - 12-13 min: 30% to 95% B (linear)
  - 13-15 min: 95% B (hold)
  - 15-15.1 min: 95% to 2% B (linear)
  - 15.1-20 min: 2% B (equilibration)

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 5 µL
- Detection: Mass Spectrometry (ESI+)

## 2. HILIC Method

- Column: Amide or bare silica HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, Thermo Scientific Accucore HILIC)[5]
- Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
- Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water
- Gradient:
  - 0-1 min: 0% B
  - 1-8 min: 0% to 50% B (linear)
  - 8-9 min: 50% B (hold)
  - 9-9.1 min: 50% to 0% B (linear)
  - 9.1-15 min: 0% B (equilibration)
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 2 µL
- Detection: Mass Spectrometry (ESI+)

## Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for co-elution issues.

Caption: Principle of HILIC separation for polar analytes.

## Frequently Asked Questions (FAQs)

**Q1:** Why is my **N-Acetylglycine-13C2,15N** internal standard eluting slightly earlier than the unlabeled N-Acetylglycine in reversed-phase chromatography?

**A1:** This phenomenon is known as the "isotope effect" in chromatography. The substitution of lighter isotopes (<sup>12</sup>C, <sup>14</sup>N) with heavier isotopes (<sup>13</sup>C, <sup>15</sup>N) can lead to subtle changes in the physicochemical properties of the molecule, including its hydrophobicity. In reversed-phase chromatography, the labeled compound is often slightly less retained and therefore elutes a fraction of a minute earlier than the unlabeled compound. While complete co-elution is often desired for internal standards to perfectly compensate for matrix effects, a consistent and small separation is generally acceptable for quantification as long as the peaks are well-defined.

**Q2:** Can I use methanol instead of acetonitrile as the organic modifier in my HILIC mobile phase?

**A2:** It is generally not recommended to use methanol as the primary organic solvent in HILIC. [4] The separation mechanism in HILIC relies on the formation of a stable water layer on the polar stationary phase. Alcohols like methanol can disrupt this layer, leading to a loss of retention and poor reproducibility.[4] Acetonitrile is the preferred organic solvent for HILIC methods.[4]

**Q3:** What are the signs of column degradation when analyzing polar compounds like N-Acetylglycine?

**A3:** Signs of column degradation can include a loss of retention time, peak broadening or tailing, and a decrease in resolution.[6] For reversed-phase columns used with highly aqueous mobile phases, a sudden loss of retention might indicate "phase collapse," where the stationary phase is no longer properly wetted. For HILIC columns, a loss of performance can be due to contamination or a change in the stationary phase chemistry. Regular use of column flushing procedures and guard columns can help extend column lifetime.

**Q4:** How do matrix effects from complex samples (e.g., plasma) affect the analysis of **N-Acetylglycine-13C2,15N**?

A4: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard in the mass spectrometer source, leading to ion suppression or enhancement.<sup>[6]</sup> This can affect the accuracy and reproducibility of the quantification. The use of a co-eluting isotopically labeled internal standard like **N-Acetyl glycine-13C2,15N** is the best way to compensate for matrix effects, as it is assumed that the analyte and internal standard are affected equally. However, if there is significant chromatographic separation between them, they may experience different matrix effects, leading to inaccurate results. Therefore, achieving near co-elution or at least consistent separation is crucial.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Separation and Detection of Amino Acids – BIOC\*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 2. archives.ijper.org [archives.ijper.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - TR [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. zefsci.com [zefsci.com]
- To cite this document: BenchChem. [Resolving co-elution issues with N-Acetyl glycine-13C2,15N in chromatography.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15558388#resolving-co-elution-issues-with-n-acetyl glycine-13c2-15n-in-chromatography>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)